(E)-1-Chlorododec-2-ene
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Overview
Description
(E)-1-Chlorododec-2-ene is an organic compound with the molecular formula C12H23Cl It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the second carbon of the dodecene chain
Preparation Methods
(E)-1-Chlorododec-2-ene can be synthesized through several methods. One common synthetic route involves the chlorination of 1-dodecene. This reaction typically requires the presence of a chlorine source, such as thionyl chloride or phosphorus trichloride, under controlled conditions to ensure selective chlorination at the desired position . Industrial production methods often involve the oligomerization of ethylene followed by chlorination .
Chemical Reactions Analysis
(E)-1-Chlorododec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in 1-chloro-2-dodecene can participate in addition reactions, such as hydrogenation, to form saturated compounds.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium hydroxide for substitution, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-Chlorododec-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-dodecene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond allows for addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.
Comparison with Similar Compounds
(E)-1-Chlorododec-2-ene can be compared to other similar compounds, such as:
1-Dodecene: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chlorododecane: Saturated version of 1-chloro-2-dodecene, lacking the double bond, which limits its reactivity in addition reactions.
The presence of both a double bond and a chlorine atom in 1-chloro-2-dodecene makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
(E)-1-chlorododec-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11H,2-9,12H2,1H3/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDFZGPGLXSIN-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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